molecular formula C8H10FNO2 B12889181 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 141075-33-4

3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12889181
CAS No.: 141075-33-4
M. Wt: 171.17 g/mol
InChI Key: OFLGZLSLMBFVFF-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce other halogen atoms into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or similar reagents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Comparison: 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as increased stability or enhanced binding affinity to specific targets.

Properties

CAS No.

141075-33-4

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H10FNO2/c1-3-5-6(9)4(2)10-7(5)8(11)12/h10H,3H2,1-2H3,(H,11,12)

InChI Key

OFLGZLSLMBFVFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1F)C)C(=O)O

Origin of Product

United States

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